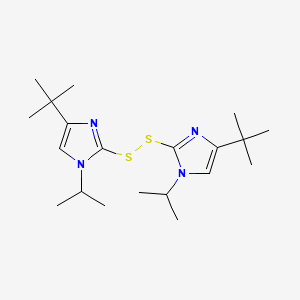
2,2'-Dithiobis(4-tert-butyl-1-isopropyl-1H-imidazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Dithiobis(4-tert-butyl-1-isopropyl-1H-imidazole) is a chemical compound with the molecular formula C20H34N4S2 and a molecular weight of 394.64 g/mol . It is known for its unique structure, which includes two imidazole rings connected by a disulfide bond. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 2,2’-Dithiobis(4-tert-butyl-1-isopropyl-1H-imidazole) typically involves the reaction of 4-tert-butyl-1-isopropylimidazole with sulfur or sulfur-containing reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the formation of the disulfide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2,2’-Dithiobis(4-tert-butyl-1-isopropyl-1H-imidazole) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The imidazole rings can undergo substitution reactions with electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and electrophiles like alkyl halides for substitution . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2’-Dithiobis(4-tert-butyl-1-isopropyl-1H-imidazole) has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential antimicrobial properties and its ability to interact with biological macromolecules.
Industry: It is used in the development of new materials and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism of action of 2,2’-Dithiobis(4-tert-butyl-1-isopropyl-1H-imidazole) involves its ability to interact with various molecular targets. The disulfide bond can undergo redox reactions, which can modulate the activity of enzymes and other proteins. The imidazole rings can coordinate with metal ions, affecting the function of metalloproteins and enzymes . These interactions can influence various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
2,2’-Dithiobis(4-tert-butyl-1-isopropyl-1H-imidazole) can be compared with other disulfide-containing imidazole compounds, such as:
2,2’-Dithiobis(4-methyl-1H-imidazole): Similar structure but with a methyl group instead of tert-butyl and isopropyl groups.
2,2’-Dithiobis(4-ethyl-1H-imidazole): Similar structure but with an ethyl group instead of tert-butyl and isopropyl groups.
The uniqueness of 2,2’-Dithiobis(4-tert-butyl-1-isopropyl-1H-imidazole) lies in its specific substituents, which can influence its chemical reactivity and interactions with biological targets .
Eigenschaften
CAS-Nummer |
61747-35-1 |
|---|---|
Molekularformel |
C20H34N4S2 |
Molekulargewicht |
394.6 g/mol |
IUPAC-Name |
4-tert-butyl-2-[(4-tert-butyl-1-propan-2-ylimidazol-2-yl)disulfanyl]-1-propan-2-ylimidazole |
InChI |
InChI=1S/C20H34N4S2/c1-13(2)23-11-15(19(5,6)7)21-17(23)25-26-18-22-16(20(8,9)10)12-24(18)14(3)4/h11-14H,1-10H3 |
InChI-Schlüssel |
UACGDGTZNFKYQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=C(N=C1SSC2=NC(=CN2C(C)C)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


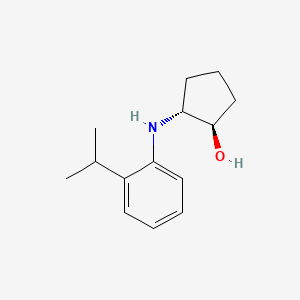
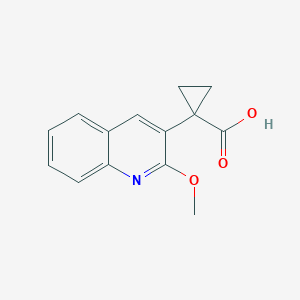
![3-[(Isopropylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281127.png)
![3',5-Dimethyl-1,2,2',5',6',7'-hexahydro-2,6'-dioxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile](/img/structure/B15281135.png)

![3-(Benzo[b]thiophen-2-ylmethyl)piperidine](/img/structure/B15281147.png)
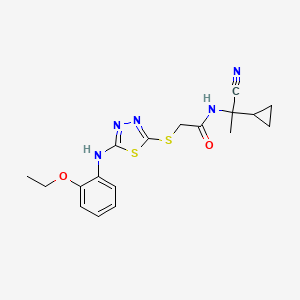
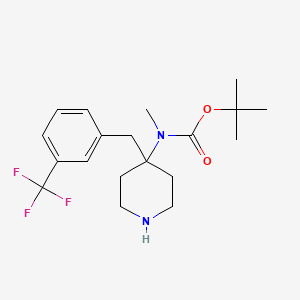
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B15281170.png)

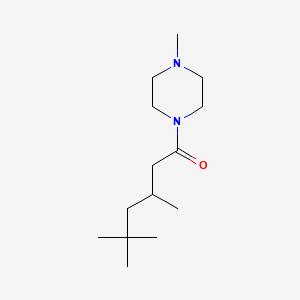

![N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-yl}-2-hydroxy-4,6-dimethylpyridine-3-carboxamide](/img/structure/B15281212.png)
![1,2-dimethyl-5-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-4(1H)-pyridinone](/img/structure/B15281216.png)
